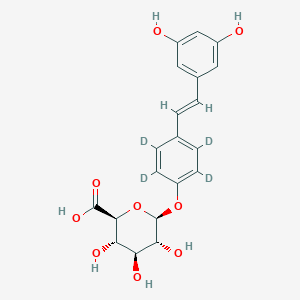

Resveratrol-4-O-D-Glucuronide D4

Description

Contextualization of Resveratrol (B1683913) Metabolites in Stilbenoid Biotransformation

Stilbenoids, a class of phenolic compounds, undergo extensive biotransformation upon ingestion. researchgate.net Resveratrol, the most studied stilbenoid, is subject to rapid and significant metabolism, primarily in the intestines and liver. youtube.comnih.gov This process, known as first-pass metabolism, results in the formation of various metabolites, including glucuronide and sulfate (B86663) conjugates. nih.govnih.gov In fact, the concentration of these metabolites in plasma and urine is often significantly higher than that of the parent resveratrol compound. nih.govbioperine.jp

The biotransformation of resveratrol is not limited to conjugation. The gut microbiota also plays a crucial role in metabolizing resveratrol and its conjugated forms, leading to the production of other derivatives like dihydroresveratrol (B186802). nih.govnih.gov This complex metabolic pathway underscores the importance of studying the individual metabolites to fully comprehend the biological activities attributed to resveratrol consumption.

Significance of Resveratrol-4-O-D-Glucuronide as a Major Metabolite

Among the various metabolites, Resveratrol-4'-O-D-glucuronide, along with Resveratrol-3-O-D-glucuronide, is one of the principal forms of resveratrol found circulating in the human body after consumption. bioperine.jpsigmaaldrich.com The formation of this glucuronide conjugate occurs through a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with the UGT1A9 isoform being particularly involved. nih.govsigmaaldrich.com

The prevalence of Resveratrol-4'-O-D-glucuronide in the bloodstream has led researchers to question whether the biological effects of resveratrol are attributable to the parent compound itself or its metabolites. nih.govnih.gov Emerging evidence suggests that these glucuronide metabolites are not merely inactive byproducts but may possess their own distinct biological activities. sigmaaldrich.comnih.govnih.gov For instance, studies have shown that resveratrol glucuronides can inhibit the growth of colon cancer cells. nih.gov

Rationale for Deuterium (B1214612) Labeling (D4) in Advanced Research Methodologies

The "D4" in Resveratrol-4-O-D-Glucuronide D4 signifies that the molecule has been labeled with four deuterium atoms, which are stable, non-radioactive isotopes of hydrogen. medchemexpress.com This isotopic labeling is a powerful technique used in advanced research methodologies, particularly in pharmacokinetic studies. medchemexpress.commedchemexpress.com

The primary purpose of using a deuterated standard like this compound is to serve as an internal standard in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmedchemexpress.com By adding a known amount of the deuterated compound to a biological sample, researchers can accurately measure the concentration of the non-labeled (endogenous) Resveratrol-4'-O-D-glucuronide. The deuterium labeling does not significantly alter the chemical properties of the molecule, but its increased mass allows it to be distinguished from the naturally occurring metabolite by the mass spectrometer. medchemexpress.com This method provides a high degree of accuracy and precision in determining the metabolic fate and concentration of resveratrol metabolites in the body. medchemexpress.com

Overview of Current Research Landscape and Key Unanswered Questions

The current research landscape for resveratrol and its metabolites is vibrant and multifaceted. Scientists are actively investigating the specific biological activities of metabolites like Resveratrol-4'-O-D-glucuronide. sigmaaldrich.comnih.govmedchemexpress.com Studies have explored its potential anti-cancer properties, with research indicating it may induce apoptosis in cancer cells and inhibit cell proliferation. sigmaaldrich.comnih.gov

Detailed Research Findings

Several studies have highlighted the importance and biological activities of resveratrol glucuronides.

| Study Focus | Key Findings | Reference |

| Pharmacokinetics in Humans | Following red wine consumption, resveratrol glucuronides showed higher plasma concentrations and longer times to reach maximum concentration compared to resveratrol itself. | nih.gov |

| Cancer Cell Growth Inhibition | Resveratrol-3-O-D-glucuronide and Resveratrol-4'-O-D-glucuronide inhibited the growth of colon cancer cells by causing G1 arrest and depleting cyclin D1. This effect is suggested to be mediated through A3 adenosine (B11128) receptors. | nih.gov |

| DNA Damage Protection | Pretreatment with resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide reduced DNA strand breaks induced by camptothecin (B557342) in Jurkat T cells. | nih.gov |

| Anti-inflammatory Activity | Resveratrol-4'-O-glucuronide demonstrated an ability to inhibit COX-2, an enzyme involved in inflammation, with a potency comparable to the parent resveratrol. | nih.gov |

| Binding to Human Serum Albumin (HSA) | Resveratrol-4'-O-glucuronide showed a binding affinity to HSA that was nearly equal to that of resveratrol. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-IBVOQACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126434 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420291-58-2 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420291-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Resveratrol 4 O D Glucuronide D4

Chemical Synthesis Pathways of Glucuronide Conjugates

The chemical synthesis of resveratrol (B1683913) glucuronides, including the 4'-O-glucuronide isomer, is a multi-step process that requires careful control of regioselectivity. The primary challenge lies in differentiating the three hydroxyl groups of the resveratrol molecule to ensure the glucuronic acid moiety is attached at the desired 4'-position.

Regioselective Glucuronidation Strategies

Achieving regioselectivity in the synthesis of resveratrol-4'-O-glucuronide typically involves the use of protective groups to block the more reactive hydroxyl groups at the 3 and 5 positions. A common and efficient strategy starts with the readily available resveratrol triacetate. rsc.org

Selective hydrolysis is then employed to remove the acetyl group at the 4'-position, yielding the key intermediate, 3,5-di-O-acetylresveratrol. This selective deacetylation can be achieved through several methods:

Chemical Hydrolysis : Reagents such as ammonium (B1175870) acetate (B1210297) in a mixture of THF and methanol (B129727) have been used for the selective deacetylation of resveratrol triacetate. tandfonline.combohrium.com Other conditions reported include the use of catalytic potassium carbonate in ethanol (B145695) or catalytic DBU in ethanol/dichloromethane (B109758). rsc.orgrsc.org

Enzymatic Hydrolysis : Lipases, such as those from Candida species (e.g., CAL A and CAL B) or Burkholderia cepacia, can catalyze the selective transesterification or hydrolysis of the acetate esters on resveratrol, providing access to the required 3,5-di-O-acetylated precursor. rsc.orgrsc.org

Once the 3,5-di-O-acetylresveratrol is obtained, the free 4'-hydroxyl group is available for glucuronidation. The most common method for this step is the Schmidt glycosylation or the trichloroacetimidate (B1259523) method. rsc.orgnih.gov This involves reacting the protected resveratrol with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyran)uronate, in the presence of a Lewis acid catalyst. rsc.orgbohrium.com The final step involves the deprotection of the acetyl and methyl ester groups under mild basic conditions, for instance using aqueous sodium carbonate in methanol, to yield the target resveratrol-4'-O-glucuronide. rsc.org

An alternative strategy involves a Heck coupling reaction, which builds the stilbene (B7821643) backbone by coupling an iodoaryl-O-β-D-glucuronate ester with an appropriately substituted styrene. acs.org This method avoids the need for selective protection and deprotection of the resveratrol core.

Table 1: Key Chemical Synthesis Strategies for Resveratrol-4'-O-Glucuronide

| Step | Method | Reagents/Enzymes | Reference |

|---|---|---|---|

| Precursor Preparation | Selective Chemical Deacetylation | Resveratrol Triacetate, Ammonium Acetate | tandfonline.combohrium.com |

| Precursor Preparation | Selective Enzymatic Hydrolysis | Resveratrol Triacetate, Lipase (e.g., CAL B) | rsc.orgrsc.org |

| Glucuronidation | Trichloroacetimidate Method | Protected Glucuronate Donor, BF₃·OEt₂ | rsc.org |

| Final Deprotection | Base Hydrolysis | Na₂CO₃, aq. MeOH | rsc.org |

| Alternative Route | Heck Coupling | Iodoaryl-O-β-D-glucuronate, Styrene | acs.org |

Optimization of Reaction Conditions for Glucuronide Formation

The efficiency of the glucuronidation step is highly dependent on several reaction parameters. The choice of solvent, promoter (catalyst), and the protecting groups on the glucuronide donor can significantly impact the yield and stereoselectivity of the product. nih.gov

For the trichloroacetimidate method, dichloromethane is a commonly used solvent, and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is a typical promoter. rsc.org The reaction is often conducted at low temperatures (e.g., -20 °C) to control selectivity. rsc.org The optimization process involves modifying these parameters for each specific phenol (B47542) acceptor/donor pair to maximize yield. nih.gov For instance, studies on other phenolic compounds have shown that benzoylated imidate donors can sometimes give higher yields than acetylated donors. nih.gov The final deprotection step also requires optimization to ensure complete removal of protecting groups without degrading the target glucuronide; mild conditions like sodium carbonate in methanol or zinc acetate transesterification followed by basic hydrolysis have been employed successfully. rsc.orgnih.gov

Enzymatic Synthesis Approaches Utilizing UDP-Glucuronosyltransferases (UGTs)

Enzymatic synthesis offers a highly specific alternative to chemical methods, mirroring the biological pathway of glucuronidation in humans. This process utilizes UDP-glucuronosyltransferases (UGTs), the family of enzymes responsible for conjugating glucuronic acid to various substrates. nih.gov

In Vitro Biocatalysis for Glucuronide Production

In vitro synthesis of resveratrol glucuronides can be performed using preparations containing active UGT enzymes, such as human liver microsomes (HLMs) or recombinant UGT isoforms expressed in cell lines. nih.govnih.gov HLMs contain a mixture of various UGTs and can produce both resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide. nih.gov

For more targeted synthesis, specific recombinant UGT isoforms can be used. Research has identified several UGTs from the 1A subfamily that are active towards resveratrol. While UGT1A1 shows the highest activity and a strong preference for producing the 3-O-glucuronide, other isoforms like UGT1A9 and UGT1A10 are capable of forming both the 3-O- and 4'-O-glucuronides. nih.govnih.gov Therefore, utilizing recombinant UGT1A9 or UGT1A10 provides a direct biocatalytic route to resveratrol-4'-O-glucuronide. The reaction mixture for such a synthesis typically includes the enzyme source, resveratrol, and the essential co-substrate, UDP-glucuronic acid (UDPGA), in a suitable buffer. nih.govnih.gov

Characterization of Enzymatic Conversion Efficiency

The efficiency of enzymatic glucuronidation varies significantly between different UGT isoforms. Kinetic studies are performed to characterize this efficiency, typically by measuring the formation of the glucuronide product over time.

Table 2: Relative Activity of Human UGT Isoforms in Resveratrol Glucuronidation

| UGT Isoform | Primary Product(s) | Relative Activity Level | Reference |

|---|---|---|---|

| UGT1A1 | Resveratrol-3-O-glucuronide | High | nih.gov |

| UGT1A6 | cis-Resveratrol-3-O-glucuronide | Moderate (cis-isomer only) | nih.gov |

| UGT1A9 | Resveratrol-3-O-glucuronide & 4'-O-glucuronide | Active with both isomers | nih.govnih.gov |

| UGT1A10 | Resveratrol-3-O-glucuronide & 4'-O-glucuronide | Active with both isomers | nih.gov |

| UGT2B7 | cis-Resveratrol glucuronides | Very Low | nih.gov |

Metabolism and Biotransformation Dynamics of Resveratrol and Its Glucuronides

Enzymatic Formation of Resveratrol-4'-O-Glucuronide in Biological Systems

The formation of resveratrol (B1683913) glucuronides is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to one of the hydroxyl groups on the resveratrol molecule.

Multiple UGT isoforms are involved in the glucuronidation of resveratrol, exhibiting distinct regioselectivity for the 3- and 4'-hydroxyl positions.

UGT1A9 is predominantly responsible for the formation of resveratrol-4'-O-glucuronide. nih.govnih.gov

UGT1A1 is the primary enzyme responsible for generating resveratrol-3-O-glucuronide. nih.govnih.gov

Other Isoforms: While UGT1A9 and UGT1A1 are the major players, other isoforms also contribute to resveratrol metabolism. UGT1A3, UGT1A8, and UGT1A10 show some activity in forming both the 3-O-glucuronide and the 4'-O-glucuronide, although generally to a lesser extent than UGT1A1 and UGT1A9. nih.gov UGTs known to be expressed in the gastrointestinal tract, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10, have all been shown to be active in glucuronidating trans-resveratrol. nih.gov

Studies using recombinant human UGTs have confirmed these roles. One study demonstrated that for the formation of resveratrol-4'-O-glucuronide, UGT1A9 exhibited the highest activity, while UGT1A1, UGT1A3, UGT1A8, and UGT1A10 showed minimal activity. nih.gov In contrast, for resveratrol-3-O-glucuronidation, UGT1A1 was the most active, with considerable contributions from UGT1A7, UGT1A9, and UGT1A8. nih.gov

The kinetics of resveratrol glucuronidation can be complex, often deviating from standard Michaelis-Menten models and exhibiting atypical patterns like substrate inhibition or biphasic kinetics. researchgate.netnih.gov This complexity suggests that predicting in vivo clearance based on in vitro data can be challenging, especially at high resveratrol concentrations. researchgate.net

Studies have determined kinetic parameters for the primary UGT isoforms involved:

For the formation of resveratrol-4'-O-glucuronide , UGT1A9 is the main catalyst. nih.gov In one study, the reaction catalyzed by UGT1A9 followed Hill kinetics, indicating cooperative binding. nih.gov

For the formation of resveratrol-3-O-glucuronide , UGT1A1 is the dominant enzyme. nih.gov The Michaelis-Menten constant (Km) for this reaction was found to be 149 µM. nih.govlacienciadelvino.com This reaction often shows substrate inhibition kinetics. nih.gov

The following table summarizes key kinetic findings for resveratrol glucuronidation by different UGT isoforms and tissue preparations.

Kinetic Parameters for Resveratrol Glucuronidation

| Enzyme/Tissue Source | Metabolite Formed | Kinetic Model | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|---|

| UGT1A1 | Resveratrol-3-O-glucuronide | Michaelis-Menten / Substrate Inhibition | 149 | N/A | nih.govlacienciadelvino.com |

| UGT1A9 | Resveratrol-4'-O-glucuronide | Michaelis-Menten / Hill Kinetics | 365 | N/A | nih.govlacienciadelvino.com |

| Human Liver Microsomes (Female) | Resveratrol-4'-O-glucuronide | Michaelis-Menten | 104 ± 15 | 0.43 ± 0.02 | nih.gov |

| Human Liver Microsomes (Male) | Resveratrol-4'-O-glucuronide | Michaelis-Menten | 152 ± 16 | 0.32 ± 0.01 | nih.gov |

| Human Intestinal Microsomes | Resveratrol-3-O-glucuronide | Substrate Inhibition | N/A | 12.2 ± 0.34 | researchgate.net |

| Human Intestinal Microsomes | Resveratrol-4'-O-glucuronide | Substrate Inhibition | N/A | 8.9 ± 0.14 | researchgate.net |

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. Vmax (maximum velocity) represents the maximum rate of reaction. N/A indicates data not available in the cited sources.

The chemical structure of resveratrol, with hydroxyl groups at the 3, 5, and 4' positions, allows for conjugation at different sites. The regioselectivity—the preference for one position over another—is determined by the specific UGT isoform.

The 4'-hydroxyl group is the most acidic, which can influence its reactivity. rsc.org

UGT1A9 demonstrates a clear preference for the 4'-position, making it the key enzyme for producing resveratrol-4'-O-glucuronide. nih.govnih.gov

Conversely, UGT1A1 preferentially targets the 3-hydroxyl group, leading to the formation of resveratrol-3-O-glucuronide. nih.govnih.gov

This enzymatic division of labor results in the simultaneous production of both major glucuronide metabolites in tissues where these enzymes are expressed.

In Vitro and Ex Vivo Metabolic Studies

To understand the metabolic fate of resveratrol in the human body, researchers use various in vitro and ex vivo models, including liver fractions and intestinal cell lines.

Human liver microsomes and S9 fractions, which contain a high concentration of UGT enzymes, are standard models for studying hepatic metabolism. nih.govacs.org

Studies with human liver microsomes confirm the formation of both resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide. nih.govnih.gov

In human liver microsomes, the formation of the 3-O-glucuronide is generally favored over the 4'-O-glucuronide, with a reported ratio of approximately 5:1. nih.govnih.gov

Interestingly, research has also revealed potential gender differences, with liver microsomes from females showing a significantly higher catalytic efficiency for forming resveratrol-4'-O-glucuronide compared to males. nih.gov

The intestine is a major site for the first-pass metabolism of resveratrol. nih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model for the intestinal epithelium to study absorption and metabolism. nih.govresearchgate.net

Studies show that resveratrol is efficiently absorbed and metabolized by Caco-2 cells. nih.govresearchgate.net

Both resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide are formed in the human intestine. nih.govnih.gov

The rate of glucuronide formation is significantly higher (up to 10-fold) in human intestinal microsomes compared to liver microsomes, highlighting the critical role of the gut in resveratrol's initial metabolism. nih.govlacienciadelvino.com

While some studies show that Caco-2 cells produce mainly the 3-O-glucuronide, others indicate that sulfation can be a more dominant metabolic pathway than glucuronidation in this specific cell line. nih.govnih.gov This suggests that while Caco-2 cells are a useful model, the full scope of intestinal metabolism involves multiple enzymatic pathways.

Metabolism in Other Biological Tissues (e.g., skin, lung)

Beyond the primary metabolic sites of the intestine and liver, other biological tissues contribute to the biotransformation of resveratrol. The skin and lungs, in particular, have been identified as extrahepatic sites of resveratrol metabolism.

Studies involving topical application of resveratrol on mouse skin have shown that it can be absorbed and metabolized directly within this tissue. nih.govdoaj.org Metabolomic analysis of mouse tissues following both oral and skin administration revealed the presence of sulfated and glucuronidated resveratrol metabolites. nih.govresearchgate.net Notably, glucuronidated forms of resveratrol were found to be more abundant in the skin after topical application compared to oral administration. nih.gov This finding is consistent with observations in cultured skin cells, which also produce resveratrol glucuronides, suggesting that the skin itself possesses the necessary enzymatic machinery, specifically UDP-glucuronosyltransferases, for this conjugation process. nih.gov

The lungs also play a role in the first-pass metabolism of resveratrol. nih.gov In vitro studies using lung fractions from mice demonstrated that lung tissue can metabolize resveratrol into both its sulfated and glucuronidated forms, namely trans-resveratrol-3-sulfate (R3S) and trans-resveratrol-3-glucuronide (R3G). nih.govnih.gov However, significant interspecies differences exist. Similar studies using human lung fractions showed that while human lungs actively produce the sulfated metabolite (R3S), no significant glucuronidation was observed. nih.govnih.gov This suggests that the contribution of pulmonary glucuronidation to resveratrol metabolism is likely less important in humans compared to mice. nih.gov This disparity is attributed to differential expression of UDP-glucuronosyltransferase (UGT) isoforms in the lungs of the two species. nih.gov

Interspecies Variations in Resveratrol Glucuronidation Profiles

The metabolic fate of resveratrol, particularly its glucuronidation, exhibits significant variations across different species, which is a critical consideration when extrapolating findings from animal models to humans. nih.gov These differences are observed in the types of glucuronide conjugates formed, the kinetic profiles of the enzymes involved, and the primary conjugation pathways favored.

As noted previously, the lungs also show marked interspecies variation. Mouse lung fractions produce both sulfated and glucuronidated resveratrol metabolites, while human lung fractions yield only the sulfated form. nih.govnih.gov This difference may help explain why R3G is a major metabolite in rodents, whereas resveratrol-3-O-sulfate (R3S) is more predominant in humans. nih.gov In general, sulfation appears to be the main conjugation pathway for resveratrol in humans, while glucuronidation is the preferred pathway in pigs and rats. nih.gov

| Species | Primary Tissue Studied | Major Glucuronide Metabolites Formed | Key Findings | References |

|---|---|---|---|---|

| Human | Liver, Lung | Resveratrol-3-O-glucuronide (R3G), Resveratrol-4'-O-glucuronide (R4'G) | Forms both R3G and R4'G (5:1 ratio). Lungs primarily perform sulfation, not glucuronidation. Sulfation is a major conjugation pathway overall. | nih.govnih.govnih.govjst.go.jpnih.gov |

| Dog | Liver | Resveratrol-3-O-glucuronide (R3G), Resveratrol-4'-O-glucuronide (R4'G) | Metabolic profile is most similar to humans, forming both R3G and R4'G. | nih.govjst.go.jp |

| Mouse | Liver, Lung | Resveratrol-3-O-glucuronide (R3G) | Almost exclusively forms R3G in the liver. Lungs perform both glucuronidation and sulfation. | nih.govnih.govnih.govjst.go.jp |

| Rat | Liver | Resveratrol-3-O-glucuronide (R3G) | Almost exclusively forms R3G in the liver. Glucuronidation is a preferred pathway over sulfation. | nih.govjst.go.jpnih.gov |

Role of Gut Microbiota in Glucuronide Hydrolysis and Subsequent Metabolite Formation

The gut microbiota plays a pivotal role in the metabolism of resveratrol, significantly influencing its bioavailability and the profile of its circulating metabolites. nih.govmdpi.com After resveratrol is absorbed and conjugated in the intestine and liver, its glucuronide metabolites can be excreted back into the intestinal lumen via the bile. nih.gov Here, they are acted upon by bacterial enzymes, which can hydrolyze the glucuronide moiety, releasing the parent resveratrol molecule (aglycone) or other derivatives. nih.govacs.org This process of deconjugation is a critical step that can lead to the reabsorption of resveratrol or its further transformation by gut bacteria into other metabolites, such as dihydroresveratrol (B186802) (DHR). nih.govfrontiersin.org

The hydrolysis of resveratrol glucuronides in the gut is carried out by β-glucuronidases, enzymes produced by various bacterial species. Research has identified specific members of the gut microbiota capable of this biotransformation.

Studies using cell lysates from nine different Bacteroides species, which are common in the human gut, demonstrated that all tested species could partially hydrolyze resveratrol 3-O-glucuronide. acs.org Bacteroides intestinalis and Bacteroides thetaiotaomicron were noted to be particularly effective in this hydrolysis. acs.org

Following the hydrolysis of glucuronides, the released resveratrol can be further metabolized by other bacteria. For instance, Slackia equolifaciens and Adlercreutzia equolifaciens have been identified as the bacteria responsible for converting resveratrol into dihydroresveratrol (DHR). nih.govnih.gov

| Bacterial Species | Metabolic Action | Substrate | Product | References |

|---|---|---|---|---|

| Bacteroides intestinalis | Glucuronide Hydrolysis | Resveratrol 3-O-glucuronide | Resveratrol | acs.org |

| Bacteroides thetaiotaomicron | Glucuronide Hydrolysis | Resveratrol 3-O-glucuronide | Resveratrol | acs.org |

| Slackia equolifaciens | Hydrogenation | Resveratrol | Dihydroresveratrol (DHR) | nih.govnih.gov |

| Adlercreutzia equolifaciens | Hydrogenation | Resveratrol | Dihydroresveratrol (DHR) | nih.govnih.gov |

The interplay between host metabolism and microbial activity creates a complex cycle that significantly impacts the bioavailability of resveratrol and its derivatives. The conventional view of bioavailability is challenged by the actions of the gut microbiota. While conjugation (glucuronidation and sulfation) in the liver and intestine limits the systemic exposure to free resveratrol, the deconjugation by gut bacterial β-glucuronidases can reverse this process. nih.govmdpi.com

Formation of Complex Glucuronide Metabolites (e.g., Diglucuronides, Glucuronide-Sulfates)

The metabolism of resveratrol can lead to the formation of multiple and mixed conjugates, resulting in a diverse array of metabolites circulating in the body. While the most commonly reported metabolites are monoglucuronides and monosulfates, more complex forms have also been identified. nih.govnih.gov

These complex metabolites include disulfates, such as trans-resveratrol-3,4'-disulfate and trans-resveratrol-3,5-disulfate. nih.gov Additionally, the metabolites produced by the gut microbiota can themselves undergo conjugation. For example, dihydroresveratrol (DHR), once formed by bacteria and absorbed, can be conjugated in the liver to form dihydroresveratrol glucuronide and dihydroresveratrol sulfate (B86663). nih.govnih.gov Similarly, resveratrol precursors like piceid can be conjugated to form piceid glucuronide. nih.gov The presence of these varied conjugated forms, including glucuronides of resveratrol derivatives and molecules with multiple sulfate groups, highlights the extensive and complex biotransformation that resveratrol undergoes following ingestion. nih.govnih.gov

Advanced Analytical Methodologies for Resveratrol Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating resveratrol (B1683913) metabolites from the parent compound and from endogenous components in biological samples like plasma and urine. nih.gov The choice between Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC is a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. nih.goveag.comwiley.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires pumps capable of delivering mobile phases at much higher pressures. nih.goveag.com

In the context of resveratrol metabolite analysis, UHPLC is frequently coupled with high-resolution mass spectrometry. fortunejournals.comfortunejournals.com A common setup involves a C18 column, which is effective for separating the various conjugated metabolites. fortunejournals.com For instance, a method for profiling resveratrol metabolites in rat biosamples utilized an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm). fortunejournals.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) with 0.1% formic acid). fortunejournals.com This approach allows for the successful separation and subsequent identification of numerous metabolites, including various glucuronide and sulfate (B86663) conjugates, in a single analytical run of less than 10 minutes. arabjchem.orgnih.gov The enhanced speed and resolution of UHPLC make it particularly suitable for high-throughput metabolic studies. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| System | ACQUITY UPLC I-Class | fortunejournals.com |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | fortunejournals.com |

| Mobile Phase A | 0.1% formic acid in water | fortunejournals.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile | fortunejournals.com |

| Flow Rate | Not specified, but typical for UHPLC | |

| Detection | Coupled to Q-TOF Mass Spectrometer | fortunejournals.com |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC remains a robust and widely used technique for the quantification of resveratrol and its metabolites. bohrium.commonash.edu Method development often focuses on optimizing the separation of polar metabolites while maintaining a reasonable run time. nih.gov Reversed-phase columns, particularly C18, are the standard choice for this application. monash.edunih.gov

A key aspect of HPLC method development is the optimization of the mobile phase. monash.edu Various combinations of solvents like acetonitrile, methanol (B129727), and buffered aqueous solutions are tested to achieve symmetrical peaks and good resolution. monash.eduijper.org For example, a validated method for determining trans-resveratrol in plasma used a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 7.0) in a 30:70 v/v ratio, with UV detection at 320 nm. researchgate.net Another method employed a gradient of ammonium (B1175870) acetate (B1210297) and methanol with 2% propan-2-ol. nih.gov The selection of the stationary phase is also critical; an Atlantis C18 column was chosen in one study for its ability to function well in highly aqueous conditions, which is beneficial for retaining polar metabolites. nih.gov

Validation of HPLC methods is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and stability. monash.edunih.gov A simple and precise RP-HPLC method for trans-resveratrol demonstrated linearity with a regression coefficient of 0.999 and good precision, with relative standard deviation (RSD) values below 3.36%. monash.edu

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Waters Atlantis C18 (3µ) | monash.edu, nih.gov |

| Mobile Phase | Acetonitrile/water (30:70, v/v), isocratic | Ammonium acetate and methanol with 2% propan-2-ol, gradient | monash.edu, nih.gov |

| Flow Rate | 1.0 mL/min | Not specified | monash.edu, nih.gov |

| Detection | UV at 306 nm | UV at 325 nm | monash.edu, nih.gov |

| Retention Time (t-RSV) | 6.1 min | 18.6 min | monash.edu, nih.gov |

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive tool for the structural elucidation and sensitive detection of resveratrol metabolites. Its coupling with liquid chromatography (LC-MS) provides a powerful platform for metabolic profiling.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)

Q-TOF/MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This configuration offers high mass resolution and accuracy, which is invaluable for identifying unknown metabolites by determining their elemental composition. fortunejournals.comnih.gov

In resveratrol metabolism studies, UPLC-Q-TOF/MS methods have been established to profile metabolites in various biological samples. fortunejournals.comfortunejournals.com The Q-TOF is typically operated in negative ion mode, which is more suitable for the analysis of phenolic compounds like resveratrol and its glucuronide conjugates. fortunejournals.com The high-resolution capability allows for the accurate mass measurement of precursor and fragment ions, providing a sound basis for identification. fortunejournals.comnih.gov For example, a study identified 21 resveratrol-related metabolites in rat biosamples, 14 of which had not been previously reported, showcasing the power of this technique. fortunejournals.com The fragmentation of glucuronide metabolites characteristically shows a neutral loss of the glucuronic acid moiety (176 Da). fortunejournals.com

Linear Ion Trap-Orbitrap Mass Spectrometry (LTQ-Orbitrap MS)

The LTQ-Orbitrap is another hybrid mass spectrometer that pairs a linear ion trap with an Orbitrap mass analyzer, delivering exceptionally high resolution (up to 100,000 FWHM) and mass accuracy (<3 ppm). uochb.czotago.ac.nz This makes it a powerful tool for comprehensive metabolite screening and characterization. arabjchem.orgufl.edu The LTQ part allows for fast and sensitive MSn fragmentation experiments, while the Orbitrap provides the high-accuracy mass data. otago.ac.nzthermofisher.com

An efficient strategy based on UHPLC-LTQ-Orbitrap MS was developed to screen and identify resveratrol metabolites in rat urine, plasma, and feces, successfully characterizing a total of 56 metabolites. arabjchem.org The study demonstrated that resveratrol undergoes extensive phase I (hydroxylation, hydrogenation, methylation) and phase II (glucuronidation, sulfation) metabolism. arabjchem.org The high resolving power of the Orbitrap is crucial for distinguishing between isobaric metabolites—compounds with the same nominal mass but different elemental compositions. ufl.edu A study on the quantification of trans-resveratrol and its metabolites in human plasma using a quadrupole-orbitrap mass spectrometer highlighted its ability to acquire full collision-induced dissociation spectra, aiding in structural characterization while maintaining high sensitivity and accuracy. researchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a widely used technique for the quantification and structural confirmation of known metabolites. psu.edunih.gov ESI is a soft ionization technique that typically produces protonated [M+H]+ or deprotonated [M-H]- molecules, minimizing in-source fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) involves isolating a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. researchgate.net

For resveratrol glucuronides, analysis is often performed in negative ion mode. psu.edunih.gov The MS/MS spectrum of a resveratrol glucuronide (precursor ion m/z 403) is characterized by a prominent product ion at m/z 227. psu.edunih.gov This corresponds to the neutral loss of the glucuronic acid group (-176 u). psu.edu This specific transition (403 → 227) is frequently used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of resveratrol glucuronides in complex matrices. psu.edunih.gov Similarly, deuterated internal standards like Resveratrol-d4 show characteristic transitions (e.g., 231 → 147) that are monitored for quantification. researchgate.net

| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Resveratrol | Negative | 227 | 185, 143 | researchgate.netnih.gov |

| Resveratrol Glucuronides | Negative | 403 | 227 | psu.edunih.gov |

| Resveratrol Sulfates | Negative | 307 | 227 | psu.edunih.gov |

| Resveratrol-d4 (Internal Standard) | Negative | 231 | 147 | researchgate.net |

Selected Reaction Monitoring (SRM) and High-Resolution Mass Spectrometry for Metabolite Profiling

The comprehensive analysis of resveratrol and its metabolites in complex biological matrices necessitates highly sensitive and selective analytical techniques. Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for the quantification of target analytes. nih.govnih.gov This technique offers exceptional specificity by monitoring a specific precursor ion to product ion transition for each analyte. For instance, in the analysis of resveratrol and its conjugated metabolites, specific m/z transitions are monitored. Typical transitions include m/z 227/185 for resveratrol, m/z 389/227 for resveratrol glucosides, m/z 403/227 for resveratrol glucuronides, and m/z 307/227 for resveratrol sulfates. nih.gov This targeted approach allows for accurate quantification even in the presence of complex biological components.

High-resolution mass spectrometry (HRMS), particularly instruments like Quadrupole Time-of-Flight (Q-TOF), provides an alternative and complementary approach. fortunejournals.comnih.gov Unlike SRM, which focuses on predefined transitions, HRMS acquires full-scan mass spectra with high mass accuracy. This enables the identification and structural elucidation of unknown metabolites by determining their elemental composition from the accurate mass measurement. fortunejournals.com For example, UPLC-Q-TOF/MS has been successfully employed to profile and identify numerous resveratrol metabolites in various biological samples from rats, including urine, plasma, bile, and feces. fortunejournals.com The high-resolution data allows for the confident identification of metabolites based on their exact mass and characteristic fragmentation patterns, which can distinguish between different types of conjugates, such as glucuronides and sulfates. fortunejournals.com

The combination of these powerful mass spectrometric techniques provides a comprehensive toolkit for researchers to both quantify known resveratrol metabolites with high precision and to discover and characterize novel metabolic products. nih.govfortunejournals.com

Application of Resveratrol-4-O-D-Glucuronide D4 as a Stable Isotope Internal Standard

The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification in mass spectrometry-based bioanalysis. This compound, a deuterated form of a major resveratrol metabolite, serves as an ideal internal standard for the quantification of resveratrol and its metabolites. medchemexpress.comacanthusresearch.com Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. medchemexpress.com The mass difference due to the deuterium (B1214612) labels allows for its clear distinction from the unlabeled analyte in the mass spectrometer. caymanchem.commedchemexpress.com

Method Validation for Quantitative Analysis in Biological Matrices

The validation of analytical methods is a critical step to ensure the reliability of quantitative data. When using this compound as an internal standard, method validation typically follows established guidelines and assesses several key parameters. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte is confirmed by constructing calibration curves. For resveratrol and its metabolites, linearity has been demonstrated over wide concentration ranges, for example, from 5 to 1000 ng/mL for resveratrol and its glucuronide, and 10 to 2000 ng/mL for resveratrol sulfate in dog plasma. nih.gov Another study in human plasma showed linearity for trans-resveratrol from 0.010 to 6.4 μg/ml. nih.gov

Accuracy and Precision: Accuracy, the closeness of the measured value to the true value, and precision, the degree of scatter between a series of measurements, are assessed at multiple concentration levels. For instance, a validated LC-MS/MS method for resveratrol and its conjugates in dog plasma reported accuracy between 90% and 112% of the true value, with a precision of 9% relative standard deviation (RSD) or less. nih.gov Similarly, a study in human plasma reported inter- and intra-day precision with RSDs in the range of 0.63% to 2.12% and 0.46% to 1.02%, respectively. nih.gov

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Studies have reported average recoveries of resveratrol from plasma and urine to be around 58 ± 3%. nih.gov

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions is evaluated. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. nih.govjapsonline.com

A stable isotope dilution analysis using a deuterated resveratrol internal standard demonstrated high robustness and accuracy with a recovery rate of 96.2 ± 0.8% RSD and excellent repeatability and reproducibility of 3.0% and 4.0% RSD, respectively. nih.gov

Table 1: Example of Method Validation Parameters for Resveratrol Analysis

| Parameter | Result | Reference |

| Linearity Range (Resveratrol) | 5 - 1000 ng/mL | nih.gov |

| Linearity Range (Resveratrol Glucuronide) | 5 - 1000 ng/mL | nih.gov |

| Linearity Range (Resveratrol Sulfate) | 10 - 2000 ng/mL | nih.gov |

| Accuracy | 90 - 112% | nih.gov |

| Precision (%RSD) | < 9% | nih.gov |

| Recovery (Plasma & Urine) | 58 ± 3% | nih.gov |

Determination of Metabolite Concentrations in In Vitro and Ex Vivo Models

This compound as an internal standard is instrumental in accurately determining the concentrations of resveratrol metabolites in various experimental models.

In Vitro Models: These models, such as cell cultures (e.g., HepG2 human hepatocytes, HaCaT human keratinocytes, and C2C12 mouse myoblasts) and isolated liver microsomes, are used to investigate the metabolic pathways of resveratrol. researchgate.netucsd.edu For example, studies with rat liver microsomes have identified piceatannol (B1677779) as a major oxidative metabolite of resveratrol. researchgate.net In cultured cells, the formation of sulfated and glucuronidated resveratrol metabolites, as well as dihydroresveratrol (B186802), has been observed. ucsd.edu The use of a stable isotope-labeled internal standard allows for precise quantification of the formation rates of these metabolites over time.

Ex Vivo Models: These models often involve isolated and perfused organs, providing a system that more closely mimics the in vivo environment. For instance, the perfused rat liver has been used to study the generation of resveratrol metabolites. psu.edu In a study on first-degree relatives of patients with type 2 diabetes, ex vivo mitochondrial function was assessed, highlighting the application of such models in studying the effects of resveratrol. nih.gov

The accurate quantification of metabolites in these models, facilitated by the use of internal standards like this compound, is essential for understanding the metabolic fate of resveratrol and the potential bioactivity of its metabolites. nih.gov

Metabolic Flux and Pathway Tracing Studies Enabled by Deuterium Labeling

The deuterium label on this compound allows its use in metabolic flux and pathway tracing studies. nih.govnih.gov By introducing a labeled compound into a biological system, researchers can track the movement of the label through various metabolic pathways. springernature.comnih.gov

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantitatively study the rates of metabolic reactions. nih.govnih.gov While often associated with 13C labeling, the principles of MFA can be applied to other stable isotopes like deuterium. nih.gov By measuring the isotopic enrichment in downstream metabolites, researchers can infer the fluxes through different metabolic routes. nih.gov

Sample Preparation Strategies for Metabolite Analysis

The accurate analysis of resveratrol and its metabolites from complex biological samples requires effective sample preparation to remove interfering substances and enrich the analytes of interest.

Extraction Techniques from Complex Biological Samples

Several extraction techniques are employed to isolate resveratrol and its metabolites from biological matrices such as plasma, urine, and tissue homogenates. japsonline.comnih.gov The choice of method depends on the specific matrix and the analytical technique to be used.

Protein Precipitation: This is a simple and common method used for plasma and serum samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. nih.govjapsonline.com The supernatant, containing the analytes, is then collected for analysis. For the determination of resveratrol metabolites, a mixture of acetonitrile and methanol has been used. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases. japsonline.com For the extraction of resveratrol from plasma, methyl tert-butyl ether (MTBE) has been used as the extraction solvent. japsonline.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analytes of interest while allowing interfering compounds to pass through. mdpi.com The retained analytes are then eluted with a suitable solvent. SPE has been successfully used for the extraction of resveratrol and its metabolites from various biological samples. nih.govmdpi.com

The development of efficient and reproducible extraction methods is a critical prerequisite for reliable quantitative analysis of resveratrol and its metabolites in biological systems. nih.govnih.gov

Table 2: Common Extraction Techniques for Resveratrol Metabolites

| Extraction Technique | Biological Matrix | Key Features | Reference |

| Protein Precipitation | Plasma, Serum | Simple, rapid | nih.govjapsonline.com |

| Liquid-Liquid Extraction | Plasma | Good for removing lipids | japsonline.com |

| Solid-Phase Extraction | Plasma, Urine, Tissues | High selectivity and concentration | nih.govmdpi.com |

Enzymatic Hydrolysis for Total Resveratrol Determination (e.g., β-glucuronidase, sulfatase treatment)

To accurately assess the total systemic exposure to resveratrol, a quantitative analysis of all its related compounds, including the parent form and its various metabolites, is necessary. A widely adopted strategy for this is the determination of "total resveratrol." This is achieved by hydrolyzing the conjugated metabolites back to the parent resveratrol form (aglycone) prior to analysis. This conversion is accomplished through enzymatic treatment of the biological samples, such as plasma or urine.

The primary enzymes employed for this purpose are β-glucuronidase, which cleaves the glucuronic acid moiety from glucuronide conjugates, and sulfatase, which removes the sulfate group from sulfated metabolites. frontiersin.org In many analytical protocols, a combination of both enzymes is used to ensure the complete hydrolysis of all major conjugated forms. frontiersin.org

The general procedure involves incubating the biological sample with a solution containing β-glucuronidase and/or sulfatase under optimized conditions. Key parameters that influence the efficiency of the hydrolysis include pH, temperature, enzyme concentration, and incubation time. Following incubation, the liberated resveratrol is extracted and quantified, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of a deuterated internal standard, such as this compound, is crucial for the accuracy of this method. This stable isotope-labeled compound is added to the sample at the beginning of the workflow. It mimics the behavior of the endogenous, non-labeled resveratrol glucuronides during sample preparation and analysis, allowing for precise correction of any variability or loss that may occur during the extraction and detection processes.

Research Findings on Enzymatic Hydrolysis Conditions

Various studies have optimized the conditions for enzymatic hydrolysis to quantify resveratrol metabolites. The chosen parameters are critical for achieving complete conversion and accurate results.

| Enzyme(s) Used | Biological Matrix | Incubation pH | Incubation Temperature | Incubation Time | Reference |

|---|---|---|---|---|---|

| β-glucuronidase and Sulfatase | Mouse Tissues | Not Specified | Not Specified | Not Specified | frontiersin.org |

| β-glucuronidase | Human Liver Microsomes | Not Specified | 37°C | 60 min | nih.gov |

| Cellulase (for extraction) | Mulberry Wine Residue | 4.5 | 44°C | 77.7 min | researchgate.net |

| Bacterial Lysates (containing β-glucuronidase) | Buffer Solution | Not Specified | Not Specified | Not Specified | whiterose.ac.uk |

This table is interactive. Click on headers to sort.

Impact of Hydrolysis on Quantified Resveratrol Levels

Enzymatic treatment significantly increases the concentration of free resveratrol measured in a sample, reflecting the initial amount of conjugated metabolites. Pharmacokinetic studies rely on this method to calculate key parameters like the area under the plasma concentration-time curve (AUC) for total resveratrol.

A study on dogs following oral administration of resveratrol demonstrated the prevalence of conjugated metabolites. researchgate.net While direct measurement of resveratrol glucuronide and sulfate was performed, the principle illustrates the necessity of accounting for these forms. The mean molecular-weight adjusted ratios of resveratrol metabolites to the parent resveratrol for AUC ranged from 1 to 9 for the glucuronide form and from 2 to 11 for the sulfate form, highlighting that the majority of the compound circulates in a conjugated state. nih.govresearchgate.net

| Parameter | Resveratrol | Resveratrol Glucuronide | Resveratrol Sulfate | Reference |

|---|---|---|---|---|

| Calibration Curve Range (ng/mL) | 5 - 1000 | 5 - 1000 | 10 - 2000 | nih.govresearchgate.net |

| Peak Plasma Concentration (Cmax) | 1.7 - 9.9 µg/mL | Metabolite ratios calculated | Metabolite ratios calculated | nih.govresearchgate.net |

| Mean AUC Metabolite/Resveratrol Ratio | - | 1 - 9 | 2 - 11 | nih.govresearchgate.net |

This table is interactive. Click on headers to sort.

These findings underscore the indispensability of enzymatic hydrolysis for a comprehensive understanding of resveratrol's fate in the body. The method allows researchers to convert the predominant circulating metabolites back into a single, quantifiable compound. The use of specific deuterated internal standards like this compound ensures that this quantification is both precise and reliable.

Preclinical and in Vitro Investigations of Biological Activities and Molecular Mechanisms

Cellular Proliferation and Cell Cycle Regulation by Resveratrol-4-O-D-Glucuronide

Studies utilizing various cancer cell lines have demonstrated that Resveratrol-4-O-D-Glucuronide can directly influence cell growth and division.

Resveratrol-4-O-D-Glucuronide has been shown to inhibit the growth of colon cancer cells. nih.gov In vitro studies on human colon cancer cell lines, including Caco-2 and CCL-228, found that this metabolite effectively suppresses cell proliferation. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be between 9.8 and 31 μM across the tested cell lines. nih.gov

A key mechanism behind this growth inhibition is the induction of cell cycle arrest, specifically at the G1 phase, in Caco-2 and CCL-228 cells. nih.gov This contrasts with the parent compound, resveratrol (B1683913), which was observed to cause S phase arrest in the same cell lines. nih.gov This finding highlights a distinct mechanistic action of the glucuronide metabolite. nih.gov

Interactive Data Table: IC50 Values for Cell Growth Inhibition Below are the reported IC50 values for Resveratrol-4-O-D-Glucuronide in different colon cancer cell lines.

| Cell Line | Compound | IC50 (μM) | Effect on Cell Cycle |

| Caco-2 | Resveratrol-4-O-D-Glucuronide | 9.8 - 31 | G1 Arrest |

| CCL-228 | Resveratrol-4-O-D-Glucuronide | 9.8 - 31 | G1 Arrest |

| HCT-116 | Resveratrol-4-O-D-Glucuronide | 9.8 - 31 | No Effect |

Data sourced from studies on colon cancer cell lines. nih.gov

The arrest of the cell cycle at the G1 phase by Resveratrol-4-O-D-Glucuronide is linked to its ability to modulate key regulatory proteins. Specifically, the metabolite has been found to reduce the levels of Cyclin D1. nih.gov Cyclin D1 is a crucial protein for progression through the G1 phase of the cell cycle, and its depletion contributes to the observed G1 arrest. nih.gov This effect on Cyclin D1 levels provides a molecular basis for the compound's anti-proliferative activity. nih.gov

Interaction with Cellular Signaling Pathways

Resveratrol-4-O-D-Glucuronide exerts its cellular effects by interacting with and modulating several critical signaling pathways.

A significant finding is the involvement of adenosine (B11128) receptors in the mechanism of action of Resveratrol-4-O-D-Glucuronide. nih.gov Research strongly suggests that the growth-inhibiting effects of this metabolite are mediated through the A3 adenosine receptor. nih.govsigmaaldrich.com This was demonstrated by experiments where the inhibitory effects on cell growth were reversed by an A3 adenosine receptor antagonist (MRS1191). nih.gov Furthermore, A3 receptors were detected in all the colon cancer cell lines that were sensitive to the compound's effects. nih.gov This indicates that Resveratrol-4-O-D-Glucuronide may act as an agonist at the A3 adenosine receptor, which in turn triggers downstream events leading to cell cycle arrest and apoptosis. nih.govsigmaaldrich.com

The signaling cascades influenced by Resveratrol-4-O-D-Glucuronide include key kinase pathways.

AMP-activated protein kinase (AMPK): The growth inhibition caused by Resveratrol-4-O-D-Glucuronide in colon cancer cells was reversed by an inhibitor of AMPK, suggesting that the AMPK pathway is involved in the compound's action. nih.gov However, it was noted that the resveratrol glucuronides generally did not lead to an increase in phosphorylated AMPK, indicating a complex or indirect role in modulating this pathway. nih.gov

MAPK Pathway: The compound is associated with the ERK/MAPK signaling pathway, which is a central regulator of various cellular processes including proliferation and survival. caymanchem.com

PI3K/AKT/mTOR Pathway: While the parent compound resveratrol is known to heavily influence the PI3K/AKT/mTOR pathway, direct evidence detailing the specific effects of the Resveratrol-4-O-D-Glucuronide metabolite on this pathway is limited in the current scientific literature.

While the parent compound, resveratrol, has been studied for its effects on transcription factors like NF-κB, Smad proteins, and Nrf-2, specific research directly investigating the modulation of these transcription factors by Resveratrol-4-O-D-Glucuronide is not extensively available. The biological activities of metabolites can differ significantly from their parent compounds, and further research is required to elucidate the specific interactions of Resveratrol-4-O-D-Glucuronide with these transcription factors.

Impact on Growth Factor Receptors and Related Signaling (e.g., EGF-R, TGF-β)

Research into the direct effects of resveratrol-4-O-D-glucuronide on specific growth factor receptors like the epidermal growth factor receptor (EGF-R) is still an emerging field. However, studies on the parent compound, resveratrol, have established its ability to modulate various signaling pathways, some of which are influenced by its metabolites. For instance, resveratrol has been shown to decrease the expression of transforming growth factor-β2 (TGF-β2) in UVB-induced squamous cell carcinomas in animal models. nih.gov This downregulation was associated with an increase in E-cadherin levels, suggesting a role in preventing tumor progression. nih.gov In human squamous cell carcinoma cells (A431), resveratrol treatment led to a dose-dependent decrease in TGF-β2 levels and a reduction in the phosphorylation of its downstream targets, Smad2/3. nih.gov While these findings pertain to the parent compound, the significant presence of resveratrol-4-O-D-glucuronide as a major metabolite in circulation suggests that it could contribute to these systemic effects. Further investigation is required to delineate the specific actions of the glucuronidated metabolite on EGF-R, TGF-β, and related signaling cascades.

Anti-inflammatory Mechanisms in In Vitro Models

Inhibition of Pro-inflammatory Cytokines and Reactive Oxygen Species

Resveratrol-4-O-D-glucuronide has demonstrated anti-inflammatory properties in various in vitro settings. Studies on related stilbene (B7821643) glucuronides have shown a capacity to decrease the production of key pro-inflammatory mediators. For example, certain glucuronide metabolites of oxyresveratrol (B150227) and gnetol (B1454320) were found to reduce the production of nitric oxide, reactive oxygen species (ROS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide-stimulated macrophages. nih.govacs.org

Suppression of Adhesion Molecule Expression

The expression of adhesion molecules on the surface of endothelial cells is a critical step in the inflammatory process, facilitating the recruitment of leukocytes to sites of inflammation. The parent compound, resveratrol, has been shown to modulate the expression of these molecules. For example, resveratrol can inhibit the activity of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation, including those for adhesion molecules. mdpi.com It has also been found to decrease the levels of cell adhesion proteins such as α5β1 integrin. mdpi.com

While direct evidence for the effect of resveratrol-4-O-D-glucuronide on adhesion molecule expression is limited, its potential role can be inferred from the known activities of its parent compound. The suppression of pro-inflammatory signaling pathways by resveratrol suggests a downstream effect on the expression of adhesion molecules. mdpi.com Further studies are necessary to specifically evaluate the capacity of resveratrol-4-O-D-glucuronide to suppress the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells.

Antioxidant Mechanisms in Cellular Contexts

The antioxidant properties of resveratrol are a cornerstone of its biological activity, acting through various mechanisms including direct scavenging of free radicals and enhancement of endogenous antioxidant defenses. nih.govmdpi.comresearchgate.netmdpi.com Resveratrol can upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.govmdpi.com

Impact on Specific Cellular Processes (e.g., angiogenesis, cell migration, invasion, apoptosis)

Resveratrol-4-O-D-glucuronide and its related metabolites have been shown to influence a variety of critical cellular processes.

Apoptosis and Cell Cycle: In studies using colon cancer cell lines (Caco-2 and CCL-228), resveratrol-4'-O-D-glucuronide was found to inhibit cell growth by inducing a G1 phase arrest in the cell cycle. nih.gov This was associated with a reduction in cyclin D1 levels. nih.gov Interestingly, the growth-inhibitory effects of the glucuronide appeared to be mediated, at least in part, through the activation of A3 adenosine receptors. nih.govsigmaaldrich.com In another study, pretreatment of Jurkat T cells with resveratrol-4'-O-glucuronide was able to reduce DNA strand breaks induced by camptothecin (B557342), but it did not alter the percentage of cells undergoing apoptosis. spandidos-publications.comnih.govnih.gov This suggests a protective effect on DNA integrity without directly interfering with the apoptotic process in this specific context. spandidos-publications.comnih.govnih.gov

Angiogenesis: The parent compound, resveratrol, has demonstrated anti-angiogenic effects, partly by decreasing the expression of vascular endothelial growth factor (VEGF) and increasing the expression of the anti-angiogenic factor thrombospondin-1 (TSP1). nih.gov While direct studies on the anti-angiogenic properties of resveratrol-4-O-D-glucuronide are not widely available, the significant systemic presence of this metabolite suggests it may play a role in the anti-angiogenic activity attributed to resveratrol.

Cell Migration and Invasion: Resveratrol has been shown to suppress the invasion of colorectal cancer cells by inhibiting the activity of focal adhesion kinase (FAK), a key molecule in cell migration. mdpi.com This leads to a reduction in focal adhesions and an inhibition of NF-κB-dependent gene products involved in invasion and metastasis. mdpi.com Given that resveratrol is rapidly metabolized, it is conceivable that resveratrol-4-O-D-glucuronide contributes to these anti-invasive effects.

Comparative Biological Activities of Resveratrol-4-O-D-Glucuronide with Parent Resveratrol and Other Metabolites

In terms of anti-inflammatory activity, one study found that resveratrol-4'-O-glucuronide had an equipotent ability to inhibit the COX-2 enzyme when compared to resveratrol. nih.gov This suggests that glucuronidation at the 4' position does not diminish its activity against this key inflammatory enzyme.

Regarding antioxidant potential, the results are more varied. While some studies suggest that glucuronidation may reduce the direct ROS scavenging ability compared to resveratrol, others show that metabolites like resveratrol-4'-O-glucuronide retain significant activity in other antioxidant assays, such as preventing hemolysis. mdpi.comnih.gov

In the context of anticancer effects, resveratrol-4'-O-glucuronide has demonstrated potent activity. It inhibited the growth of several colon cancer cell lines with IC50 values comparable to that of resveratrol. nih.gov However, the mechanism of action differed; while resveratrol caused an S-phase arrest, the glucuronide metabolite induced a G1-phase arrest. nih.gov This indicates that the metabolite may have distinct cellular targets. In contrast to its effects on cancer cell growth, another study found that while resveratrol aglycone increased DNA damage and apoptosis induced by certain chemotherapy agents, its glucuronide metabolites, including resveratrol-4'-O-glucuronide, partially protected the cells from DNA damage without affecting apoptosis. spandidos-publications.comnih.gov

The following table provides a summary of the comparative activities based on available research:

| Biological Activity | Resveratrol | Resveratrol-4'-O-D-Glucuronide | Resveratrol-3-O-D-Glucuronide | Finding |

| COX-2 Inhibition | Active | Equipotent to Resveratrol | - | Glucuronidation at the 4' position does not reduce COX-2 inhibitory activity. nih.gov |

| Colon Cancer Cell Growth Inhibition (IC50) | 9.8–31 μM | 9.8–31 μM | 9.8–31 μM | Glucuronide metabolites show comparable potency to resveratrol in inhibiting colon cancer cell growth. nih.gov |

| Cell Cycle Arrest (Colon Cancer) | S Phase | G1 Phase | G1 Phase | The mechanism of cell cycle arrest differs between resveratrol and its glucuronide metabolites. nih.gov |

| Intracellular ROS Reduction (Endothelial cells) | Active | No significant activity | No significant activity | In this model, glucuronidation appears to abolish the direct ROS-reducing effect of resveratrol. mdpi.com |

| Anti-hemolysis Activity | Active | Comparable to Resveratrol | Comparable to Resveratrol | Glucuronide metabolites retain the ability to protect red blood cells from hemolysis. nih.gov |

| DNA Damage (in presence of camptothecin) | Increased damage | Reduced strand breaks | Reduced strand breaks | Glucuronide metabolites show a protective effect against DNA damage, contrary to the parent compound in this context. spandidos-publications.comnih.gov |

| Apoptosis (in presence of camptothecin) | Increased apoptosis | No change | No change | Glucuronide metabolites did not influence the rate of apoptosis. spandidos-publications.comnih.gov |

Relative Potency in Cell-Based Assays

In vitro studies have demonstrated that Resveratrol-4'-O-D-glucuronide possesses biological activity, in some cases comparable to its parent compound, resveratrol. A key area of investigation has been its potential as an anticancer agent, particularly in the context of colon cancer.

Research on various colon cancer cell lines, including Caco-2, HCT-116, and CCL-228, has shown that both resveratrol and its glucuronide metabolites, including the 4'-O-glucuronide form, can inhibit cell growth. nih.gov The half-maximal inhibitory concentrations (IC50) for these compounds were found to be in the range of 9.8 to 31 µM. nih.gov

A notable distinction in their mechanism of action was observed in their effects on the cell cycle. While resveratrol was found to induce an S phase arrest in all three tested colon cancer cell lines, Resveratrol-4'-O-D-glucuronide, along with the 3-O-D-glucuronide metabolite, prompted a G1 phase arrest in CCL-228 and Caco-2 cells. nih.gov This suggests a different mode of action for the glucuronide metabolite compared to the parent compound in regulating cell proliferation. The growth inhibition by the glucuronide metabolites has been linked to the activation of A3 adenosine receptors and a reduction in cyclin D1 levels. nih.gov

Interactive Data Table: Potency of Resveratrol and its Glucuronide Metabolites in Colon Cancer Cell Lines

| Compound | Cell Line | Biological Effect | IC50 (µM) | Cell Cycle Arrest |

| Resveratrol | Caco-2 | Growth Inhibition | 9.8 - 31 | S Phase |

| Resveratrol | HCT-116 | Growth Inhibition | 9.8 - 31 | S Phase |

| Resveratrol | CCL-228 | Growth Inhibition | 9.8 - 31 | S Phase |

| Resveratrol-4'-O-D-glucuronide | Caco-2 | Growth Inhibition | 9.8 - 31 | G1 Phase |

| Resveratrol-4'-O-D-glucuronide | CCL-228 | Growth Inhibition | 9.8 - 31 | G1 Phase |

Metabolite-Specific Bioactivities vs. Parent Compound Effects

The bioactivities of Resveratrol-4'-O-D-glucuronide are not always identical to those of resveratrol, with some studies highlighting distinct and even opposing effects. This underscores the importance of evaluating the metabolites independently to understand their contribution to the in vivo effects of resveratrol.

One of the most striking differences has been observed in studies on DNA damage. In Jurkat T cells, pretreatment with Resveratrol-3-O-glucuronide and Resveratrol-4'-O-glucuronide was found to reduce the DNA strand breaks induced by the chemotherapeutic agent camptothecin. nih.govspandidos-publications.comnih.gov In contrast, under the same experimental conditions, the parent compound resveratrol actually increased the DNA damage and apoptosis induced by the drug. nih.govspandidos-publications.com This suggests a protective role for the glucuronide metabolites against certain types of DNA damage, a finding that contrasts with the pro-apoptotic effects often attributed to resveratrol in cancer cells.

In the realm of anti-inflammatory activity, Resveratrol-4'-O-glucuronide has demonstrated effects that are comparable to its parent compound. One study found that it exhibited an equipotent ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov This indicates that the glucuronidation at the 4' position does not necessarily diminish its anti-inflammatory potential.

However, it is also important to note that in some cellular models, the glucuronide metabolites have been found to be less active than resveratrol. For instance, in Jurkat T leukemia cells, physiologically relevant concentrations of Resveratrol-3-O-glucuronide and Resveratrol-4'-O-glucuronide did not impair cell proliferation. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Resveratrol-4-O-D-Glucuronide and its deuterated analogs (e.g., D4-labeled forms)?

- Methodological Answer : Synthesis typically involves palladium-catalyzed C–C coupling and glucuronidation steps. For example, Resveratrol-3-O-β-D-glucuronide synthesis uses selective deacetylation of resveratrol triacetate with ammonium acetate to achieve scalability . Deuterated analogs (D4) require isotopic labeling during precursor synthesis, ensuring minimal isotopic dilution in metabolic studies. Key steps include optimizing reaction conditions (e.g., pH, temperature) to maximize yield and purity (>95% by HPLC) .

Q. How can researchers quantify Resveratrol-4-O-D-Glucuronide and its metabolites in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with synthesized conjugate standards is the gold standard. For example, human plasma analysis identifies sulfated and glucuronidated metabolites, with protein-bound fractions (up to 50%) quantified via ultrafiltration or equilibrium dialysis . Deuterated internal standards (e.g., D4-labeled compounds) improve precision by correcting for matrix effects .

Q. What experimental models are appropriate for studying the bioavailability of Resveratrol-4-O-D-Glucuronide?

- Methodological Answer : Rodent models (e.g., Wistar rats) are widely used. Administer bolus doses (e.g., 50–300 mg/kg body weight) and collect plasma, urine, and tissues for metabolite profiling. Note species-specific differences: rats exhibit lower urinary recovery (13–17%) compared to humans (13.6–35.7%) due to extensive enterohepatic recirculation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioavailability data for Resveratrol-4-O-D-Glucuronide?

- Methodological Answer : Discrepancies arise from variations in dose regimens, analytical methods, and protein-binding effects. To address this:

- Standardize protocols: Use deuterated internal standards and synthesize metabolite references to validate assays .

- Conduct parallel in vitro (Caco-2 cell monolayers) and in vivo studies to differentiate absorption efficiency from metabolic conversion .

- Perform protein-binding assays to quantify free vs. bound metabolites, as protein interactions reduce bioactivity .

Q. What strategies optimize the synthesis of Resveratrol-4-O-D-Glucuronide for large-scale preclinical studies?

- Methodological Answer : Scale-up requires:

- Precursor optimization : Use 3,5-dihydroxybenzaldehyde as a cost-effective starting material .

- Catalyst selection : Tributylamine in palladium-catalyzed coupling improves reaction efficiency .

- Purification : Employ flash chromatography or preparative HPLC to isolate high-purity (>98%) glucuronides .

Q. How can researchers investigate the bioactivity of Resveratrol-4-O-D-Glucuronide independently of its parent compound?

- Methodological Answer :

- Synthetic standards : Chemically synthesize metabolites to test isolated effects in cell cultures (e.g., neuroprotection assays) .

- Knockout models : Use CYP450 or UGT-deficient animal models to minimize endogenous metabolism of resveratrol .

- Targeted delivery : Conjugate metabolites with brain-targeting ligands (e.g., via glucuronidation) to assess tissue-specific activity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Resveratrol-4-O-D-Glucuronide studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability in pharmacokinetic data. For example, apply the Michaelis-Menten equation to saturation kinetics observed in sulfotransferase-mediated metabolism . Pair this with bootstrapping to estimate confidence intervals for low-recovery metabolites .

Q. How should researchers validate novel metabolites (e.g., diglucuronides) identified in Resveratrol-4-O-D-Glucuronide studies?

- Methodological Answer :

- Structural elucidation : Combine NMR (e.g., , ) and high-resolution MS to confirm molecular formulas .

- Synthetic corroboration : Match retention times and fragmentation patterns with chemically synthesized standards .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling deuterated compounds like Resveratrol-4-O-D-Glucuronide D4?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products